2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a chromen-4-one, a 1,4-diazepane, a sulfonyl group, and a 1,2-dimethyl-1H-imidazole. These groups are common in many biologically active compounds and could potentially confer various properties to the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve the formation of the imidazole ring, followed by the introduction of the sulfonyl group, the formation of the 1,4-diazepane ring, and finally the formation of the chromen-4-one .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and chromen-4-one rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a common motif in many biologically active compounds and can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonyl group could increase the polarity of the compound .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis Approaches
One study describes a two-step approach to synthesize diazepane or diazocane systems, involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This methodology offers a high-yield route to 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through Mitsunobu cyclization, highlighting the efficiency of incorporating sulfonyl groups in complex molecular scaffolds (Banfi et al., 2007).
Novel Antimicrobial Compounds
Another significant application includes the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety, aimed at developing antimicrobial agents. This process involves creating thiazole, pyridone, pyrazole, and chromene derivatives, demonstrating the compound's potential as a precursor for diverse bioactive molecules (Darwish et al., 2014).
Metal-Free C-C Bond Formation
Research into metal-free approaches for C-C bond formation has highlighted the synthesis of bisimidazopyridinylmethanes via oxidative C(sp(2))-H bond functionalization, employing dimethyl sulfoxide (DMSO) as the carbon synthon. This process underscores the versatility of sulfonyl-containing compounds in metal-free organic synthesis (Patel et al., 2016).
Ionic Liquid Catalyzed Synthesis
The use of novel sulfonic acid functionalized ionic liquids to catalyze the multicomponent synthesis of 10,11-dihydrochromeno[4,3-b]chromene derivatives in water is another innovative application. This methodology emphasizes the role of sulfonyl-containing compounds in facilitating green chemistry approaches (Chen et al., 2011).
Antimicrobial Evaluation of Isoxazole-Based Heterocycles
The synthesis and evaluation of isoxazole-based heterocycles incorporating a sulfamoyl moiety for antimicrobial properties also represent a critical application area. This research demonstrates the compound's role in generating bioactive molecules with potential pharmaceutical applications (Darwish et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-14-21-19(13-22(14)2)30(27,28)24-9-5-8-23(10-11-24)20(26)18-12-16(25)15-6-3-4-7-17(15)29-18/h3-4,6-7,12-13H,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIKZBVQFNNXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.